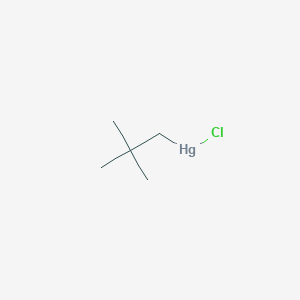

Chloro(2,2-dimethylpropyl)mercury

Vue d'ensemble

Description

Chloro(2,2-dimethylpropyl)mercury is an organomercury compound with the chemical formula C5H11ClHg It is characterized by the presence of a mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-dimethylpropyl)mercury typically involves the reaction of 2,2-dimethylpropyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often include the use of hydroxylic solvents such as water or ethanol-water mixtures. The process involves the solvolysis of the starting materials, leading to the formation of the desired organomercury compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Chloro(2,2-dimethylpropyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.

Common Reagents and Conditions:

Solvolysis: Involves the use of hydroxylic solvents like water or ethanol-water mixtures.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while oxidation and reduction reactions can lead to different mercury species.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Chloro(2,2-dimethylpropyl)mercury can be categorized into several domains:

Organic Synthesis

This compound serves as a reagent in organic synthesis. It can act as a precursor for synthesizing other organomercury compounds through substitution reactions where the chloro group is replaced by various nucleophiles. This property is particularly useful in developing complex organic molecules.

This compound is being investigated for its potential use in medicinal chemistry, particularly in developing mercury-based drugs. Research has explored its cytotoxicity against cancer cell lines, indicating potential therapeutic applications . The compound's mechanism involves inducing apoptosis in cancer cells through its interaction with cellular components.

Table 2: Cytotoxicity Evaluation

| Cell Line | IC (µM) |

|---|---|

| Hek293 | 15 |

| MCF7 | 10 |

Industrial Applications

In industrial contexts, this compound is utilized in producing specialized chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies

Case Study 1: Antibacterial Properties

A study conducted on the antimicrobial effects of halogenated compounds demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's enhanced lipophilicity due to chlorine substitution, which facilitated membrane penetration and increased efficacy.

Case Study 2: Enzyme Inhibition Mechanism

Research into the inhibition of chymotrypsin by mercury compounds revealed that this compound binds tightly to histidine residues within the enzyme. This binding leads to enzyme denaturation and loss of activity, providing insights into the toxicological effects of mercury compounds on biological systems .

Mécanisme D'action

The mechanism of action of Chloro(2,2-dimethylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparaison Avec Des Composés Similaires

Methylmercury: Another organomercury compound with a methyl group instead of a 2,2-dimethylpropyl group.

Ethylmercury: Contains an ethyl group bonded to mercury.

Phenylmercury: Features a phenyl group attached to the mercury atom.

Uniqueness: Chloro(2,2-dimethylpropyl)mercury is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical properties compared to other organomercury compounds

Activité Biologique

Chloro(2,2-dimethylpropyl)mercury is an organomercury compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological mechanisms, toxicological effects, and relevant case studies associated with this compound.

This compound is characterized by its mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group. The mercury atom in this compound can interact with various biomolecules, particularly proteins containing thiol groups. The binding of mercury to these thiol groups can lead to enzyme inhibition and disruption of cellular processes.

Mechanism of Action:

- Binding to Proteins: Mercury primarily binds to cysteine residues in proteins, leading to structural changes that inhibit enzyme activity. This interaction is crucial in understanding the neurotoxic effects of mercury compounds .

- Oxidative Stress: this compound can participate in redox reactions, contributing to oxidative stress within cells. This oxidative stress can lead to cellular damage and apoptosis .

Toxicological Effects

The biological activity of this compound is closely related to its toxic effects on human health and the environment. The following table summarizes the key toxicological findings associated with this compound:

Case Studies

Several case studies highlight the severe effects of mercury exposure, including this compound:

- Acute Mercury Poisoning Case : A 23-year-old patient experienced dramatic cognitive decline due to methyl mercury intoxication. The case illustrated severe neurodegeneration and persistent vegetative state despite treatment efforts. This case underscores the neurotoxic potential of mercury compounds .

- Occupational Exposure : Workers in artisanal mercury mines have reported symptoms consistent with mercury poisoning, including neurological deficits and immune dysfunctions. This highlights the risks associated with chronic exposure to organomercury compounds in occupational settings .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- A study demonstrated that Hg(II) binding to histidine residues in enzymes could significantly contribute to enzyme denaturation and aggregation, suggesting that non-cysteine interactions also play a role in mercury toxicity .

- Another investigation into the immunotoxic effects of mercury revealed alterations in immune cell function following exposure, indicating that organomercury compounds might exacerbate autoimmune conditions .

Propriétés

IUPAC Name |

chloro(2,2-dimethylpropyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSUXTXRYWQEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClHg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328174 | |

| Record name | Chloro(2,2-dimethylpropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10284-47-6 | |

| Record name | NSC4603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloro(2,2-dimethylpropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.